Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by functionalization with the ester, cyclopropyl, and acetamido groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the cyclopropyl group would contribute to the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or reduction, while the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications
Organic Chemistry
Application Summary
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.
Method of Application
The method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2– homologation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmaceutical Chemistry
Application Summary
This compound is used in the development of dipeptidase inhibitors . These inhibitors selectively inhibit the metabolism of dipeptidase (E.C.3.4.13.11) and are useful in combination with antibacterial products .
Method of Application
The method involves the synthesis of chemical compounds which are Z-2-acylamino-3-monosubstituted propenoates . These compounds selectively inhibit the metabolism of the dipeptidase [E.C.3.4.13.11], also called "dipeptidase inhibitors" .
Results or Outcomes
The results of this application are novel chemical compounds that are useful in combination with antibacterial products . These compounds have potential applications in the treatment of diseases where dipeptidase activity is detrimental .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[(2-cyclopropylacetyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(16)12-8(2)6-11(18-12)14-10(15)7-9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLAKKXQHRMCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate |
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